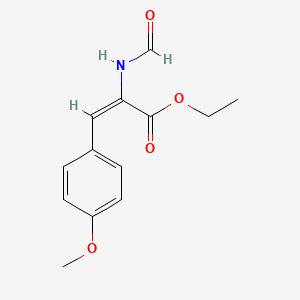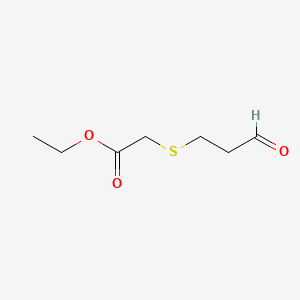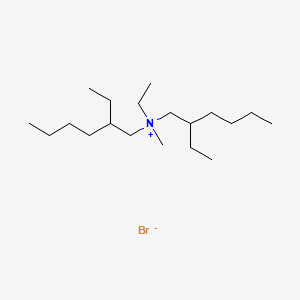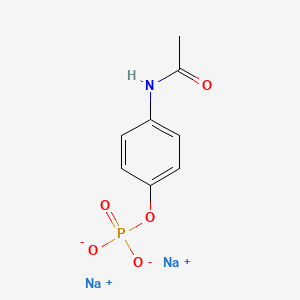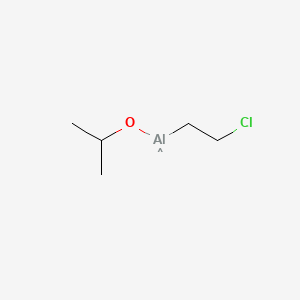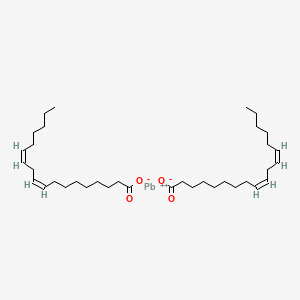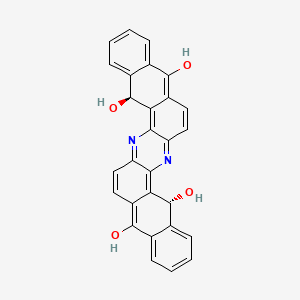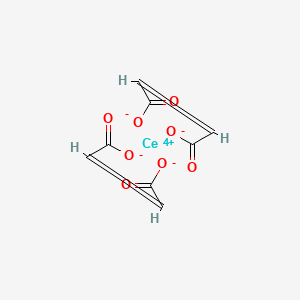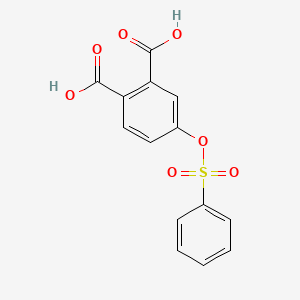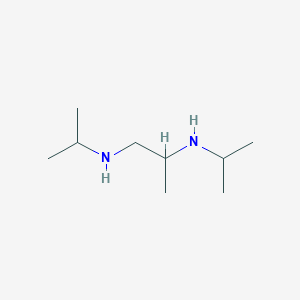
N1,N2-Diisopropyl-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Diisopropyl-1,2-propanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N2-Diisopropyl-1,2-propanediamine can be synthesized through the reductive amination of isopropanolamine. The reaction involves the use of a catalyst, such as Raney nickel, and an additive like potassium carbonate to improve selectivity. The reaction conditions typically include a temperature range of 80-120°C and a hydrogen pressure of 1-5 MPa. The yield of the product can reach up to 80% under optimized conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction parameters are carefully controlled to ensure high selectivity and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Diisopropyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N1,N2-Diisopropyl-1,2-propanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of N1,N2-Diisopropyl-1,2-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: The parent compound without isopropyl groups.
N1-Isopropyl-1,2-propanediamine: A mono-substituted derivative.
N1,N2-Dimethyl-1,2-propanediamine: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness
N1,N2-Diisopropyl-1,2-propanediamine is unique due to its enhanced steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
4042-11-9 |
|---|---|
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
1-N,2-N-di(propan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)10-6-9(5)11-8(3)4/h7-11H,6H2,1-5H3 |
Clave InChI |
FUJUAXDOMMJSRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


